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Compound of Interest

Compound Name:
methyl 3-cyclopropyl-2-

hydroxypropanoate

CAS No.: 1598962-96-9

Cat. No.: B6155659

Get Quote

Executive Summary
Methyl 3-cyclopropyl-2-hydroxypropanoate (CAS: 1416444-91-1 for R-isomer; 196793-00-7

for S-isomer) is a high-value chiral synthon used primarily as a precursor to non-canonical

amino acids and as a transition-state mimic in protease inhibitors. Its structural core combines

the metabolic stability of a cyclopropyl group with the versatile reactivity of an

-hydroxy ester.

This guide addresses the needs of medicinal chemists and process engineers, focusing on its

utility in synthesizing Hepatitis C Virus (HCV) protease inhibitors, GPR40 agonists, and next-

generation peptidomimetics.

Part 1: Chemical Profile & Strategic Value
Structural Bioisosterism
The molecule serves as a direct structural surrogate for Leucine and Alanine, offering distinct

pharmacological advantages:
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Metabolic Shielding: The cyclopropyl moiety is resistant to

-oxidation and restricts the conformational freedom of the side chain, often improving the
pharmacokinetic (PK) profile of the final drug candidate.

Chiral Pool Entry: It provides a direct route to (S)-Cyclopropylalanine, a non-proteinogenic

amino acid found in numerous high-value active pharmaceutical ingredients (APIs).

Transition State Mimicry: The

-hydroxy functionality allows for the construction of hydroxyethylene isosteres, critical for
inhibiting aspartyl and serine proteases by mimicking the tetrahedral transition state of
peptide bond hydrolysis.

Pharmacophore Mapping
The following diagram illustrates how the molecule's functional zones translate to

pharmaceutical utility.
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Figure 1: Pharmacophore dissection of Methyl 3-cyclopropyl-2-hydroxypropanoate showing

functional mapping to drug properties.

Part 2: Pharmaceutical Applications[2][3]
Synthesis of (S)-Cyclopropylalanine (CPA)
The most significant industrial application is the conversion of the hydroxy ester to (S)-

Cyclopropylalanine, a key intermediate for HCV NS3/4A protease inhibitors.
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Mechanism: The

-hydroxyl group is converted to a leaving group (e.g., triflate or mesylate) and displaced by
an azide or phthalimide nucleophile with inversion of configuration (Walden inversion).

Significance: This route avoids the use of expensive asymmetric hydrogenation catalysts

required if starting from the dehydro-amino acid.

HCV Protease Inhibitors
While first-generation inhibitors (e.g., Telaprevir) utilized simple hydrophobic residues, second-

generation agents (e.g., Glecaprevir, Grazoprevir) heavily rely on cyclopropyl-containing amino

acids to fill the S1 lipophilic pocket of the NS3 protease.

Role: The methyl 3-cyclopropyl-2-hydroxypropanoate scaffold is used to synthesize the

P1 fragment.

Advantage: The cyclopropyl ring provides a tighter binding fit than an isopropyl group

(Valine/Leucine) due to its rigid "walnut" shape.

GPR40 Agonists (Metabolic Disease)
In the development of GPR40 agonists for Type 2 Diabetes (e.g., Fasiglifam derivatives), the

cyclopropyl-phenylpropanoic acid motif is crucial. The chiral hydroxy ester allows for the

precise installation of the cyclopropyl moiety with controlled stereochemistry, essential for

receptor selectivity.

Part 3: Experimental Protocols (Synthesis &
Application)
Synthesis of Methyl 3-cyclopropyl-2-hydroxypropanoate
Method: Asymmetric Hydrogenation of

-Keto Ester. This protocol describes the industrial standard for generating the chiral hydroxy
ester from its keto-precursor.

Reagents:
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Substrate: Methyl 3-cyclopropyl-2-oxopropanoate (Alpha-keto ester).

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%).

Solvent: Methanol (degassed).[1]

Reductant: Hydrogen gas (

).

Protocol:

Preparation: In a glovebox, dissolve methyl 3-cyclopropyl-2-oxopropanoate (10.0 g, 70.3

mmol) in anhydrous MeOH (50 mL).

Catalyst Addition: Add the Ruthenium-BINAP catalyst (250 mg) to the solution.

Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with

(3x) and then

(3x). Pressurize to 30 bar (435 psi).

Reaction: Stir at 50°C for 24 hours. Monitor consumption of starting material via TLC

(Hexane:EtOAc 4:1).

Workup: Vent the autoclave carefully. Concentrate the solvent under reduced pressure.

Purification: Purify the residue via flash column chromatography (SiO2, 10% EtOAc in

Hexanes) to yield the product as a colorless oil.

Self-Validation Criteria:

Yield: Expect >95%.

Enantiomeric Excess (ee): >98% (Determine via Chiral HPLC, Chiralcel OD-H column).

NMR Verification:
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H NMR should show a doublet of doublets at ~4.2 ppm (alpha-proton) and characteristic
cyclopropyl multiplets at 0.1–0.8 ppm.

Conversion to (S)-Cyclopropylalanine (Mitsunobu Route)
Objective: Convert the (R)-hydroxy ester to the (S)-amino ester (Inversion).

Protocol:

Reagents: (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (1.0 eq), Triphenylphosphine (

, 1.2 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2
eq).

Conditions: THF, 0°C to RT, 12 hours.

Step: Dissolve alcohol and

in THF. Cool to 0°C. Add DPPA. Add DIAD dropwise.

Result: Formation of the

-azido ester with inverted configuration.

Reduction: Hydrogenate the azide (

, Pd/C) to yield Methyl (S)-2-amino-3-cyclopropylpropanoate.

Part 4: Data & Visualization
Comparative Synthetic Routes
The table below compares the efficiency of routes to obtain the target molecule.
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Synthesis Workflow Diagram
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Figure 2: Workflow from keto-ester precursor to the final amino acid pharmaceutical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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